Isopropanolamine dodecylbenzenesulfonate

Description

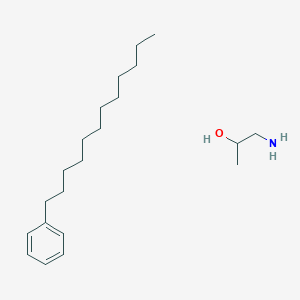

Structure

3D Structure of Parent

Properties

CAS No. |

42504-46-1 |

|---|---|

Molecular Formula |

C21H39NO |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

1-aminopropan-2-ol;dodecylbenzene |

InChI |

InChI=1S/C18H30.C3H9NO/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-3(5)2-4/h11,13-14,16-17H,2-10,12,15H2,1H3;3,5H,2,4H2,1H3 |

InChI Key |

BUYGZEAOFCSTDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1.CC(CN)O |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Isopropanolamine Dodecylbenzenesulfonate

Chemical Pathways for Dodecylbenzenesulfonic Acid Precursor Synthesis

The cornerstone of producing isopropanolamine dodecylbenzenesulfonate is the synthesis of its acidic precursor, dodecylbenzenesulfonic acid (DBSA). This is primarily achieved through the sulfonation of linear alkylbenzenes (LABs), a class of organic compounds characterized by a phenyl group attached to a linear alkyl chain, typically containing 10 to 14 carbon atoms.

Sulfonation Reactions of Linear Alkylbenzenes

The sulfonation of linear alkylbenzene is an electrophilic aromatic substitution reaction where a sulfo group (-SO3H) is introduced onto the benzene (B151609) ring of the LAB molecule. The most common industrial method for this process involves the reaction of LAB with a sulfonating agent. Historically, oleum (B3057394) (fuming sulfuric acid) and concentrated sulfuric acid were the primary reagents used in batch reactors. scholarsresearchlibrary.com However, modern production facilities predominantly utilize continuous falling film reactors with gaseous sulfur trioxide (SO3) as the sulfonating agent. scholarsresearchlibrary.comresearchgate.net This method offers improved reaction control and efficiency. researchgate.net

Other sulfonating agents that can be employed include chlorosulfonic acid and sulfamic acid. scholarsresearchlibrary.com The choice of sulfonating agent can influence the reaction conditions and the composition of the final product. scholarsresearchlibrary.com The reaction with sulfur trioxide is highly exothermic and requires careful temperature management to prevent side reactions and ensure a high-quality product.

Catalytic Sulfonation Approaches and Efficiency Studies

While the direct sulfonation of LAB with sulfur trioxide is the most prevalent method, various catalytic approaches have been explored to enhance reaction efficiency and selectivity. The sulfonation of LAB itself is a catalytic process, often facilitated by the presence of a strong acid.

Table 1: Comparison of Sulfonating Agents for Linear Alkylbenzene

| Sulfonating Agent | Typical Process | Advantages | Disadvantages |

| Sulfur Trioxide (SO3) | Continuous Falling Film Reactor | High efficiency, fast reaction, high purity product. scholarsresearchlibrary.comresearchgate.net | Highly reactive and requires specialized equipment for handling. researchgate.net |

| Oleum (H2S2O7) | Batch or Continuous | Readily available. | Can lead to side reactions and lower purity product. scholarsresearchlibrary.com |

| Sulfuric Acid (H2SO4) | Batch Process | Lower cost. | Slower reaction rates and requires higher temperatures. scholarsresearchlibrary.com |

| Chlorosulfonic Acid (ClSO3H) | Batch Process | Effective sulfonating agent. | Produces corrosive hydrogen chloride as a byproduct. researchgate.net |

Formation of Isopropanolamine Salt: Neutralization and Derivatization

The second major step in the synthesis of this compound is the neutralization of the dodecylbenzenesulfonic acid with isopropanolamine. This acid-base reaction forms the desired salt and is a critical step in determining the final properties of the surfactant.

Stoichiometric Considerations in Amine-Sulfonic Acid Reactions

The reaction between dodecylbenzenesulfonic acid, a strong acid, and isopropanolamine, a weak base, is a classic acid-base neutralization. To ensure complete conversion and high purity of the final product, it is crucial to control the stoichiometry of the reactants. Ideally, a molar ratio of 1:1 between the sulfonic acid and the amine should be maintained.

An excess of the sulfonic acid would result in a final product with a lower pH and potential for corrosion, while an excess of isopropanolamine could lead to an alkaline product with unreacted amine, which might be undesirable for certain applications. Precise control of the reactant feed rates and in-process monitoring of the pH are essential to maintain the desired stoichiometric balance.

Temperature Regulation and Reaction Kinetics in Salt Formation

The neutralization of dodecylbenzenesulfonic acid with isopropanolamine is an exothermic reaction, releasing a significant amount of heat. Effective temperature regulation is critical to prevent overheating, which could lead to degradation of the product and the formation of unwanted byproducts. Industrial processes often employ heat exchangers and cooling jackets on the reaction vessels to dissipate the heat generated.

The kinetics of the neutralization reaction are generally fast, as is typical for acid-base reactions. However, the rate can be influenced by factors such as temperature, the concentration of the reactants, and the efficiency of mixing. Studies on the neutralization of dodecylbenzenesulfonic acid with other bases, such as sodium carbonate, have shown that the reaction rate can be limited by the formation of a product layer that passivates the unreacted base. researchgate.net While the physical state of the reactants is different in the case of isopropanolamine (a liquid), efficient mixing is still paramount to ensure that the acid and base molecules are brought into contact for the reaction to proceed to completion. The viscosity of the reaction mixture can increase as the salt is formed, which may necessitate more robust agitation to maintain a homogeneous system.

Purification and Isolation Techniques for Research-Grade Compound

For research applications, a high degree of purity of this compound is often required. This necessitates the removal of unreacted starting materials, byproducts from the sulfonation and neutralization steps, and any other impurities.

One of the primary methods for purifying non-volatile, ionic compounds like alkylbenzene sulfonates is preparative high-performance liquid chromatography (HPLC). springernature.comwarwick.ac.ukteledynelabs.com This technique utilizes a stationary phase, often a reverse-phase material, and a mobile phase to separate the components of a mixture based on their differential partitioning between the two phases. sielc.com By scaling up analytical HPLC methods, it is possible to isolate significant quantities of the desired compound with high purity. warwick.ac.ukteledynelabs.com The selection of the appropriate column and mobile phase is critical for achieving effective separation.

Another common technique for the purification of solid compounds is recrystallization. This method relies on the principle that the solubility of a compound in a solvent changes with temperature. The impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals can then be collected by filtration. The choice of solvent is crucial for successful recrystallization; an ideal solvent will dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.

For the purification of this compound, a systematic approach to solvent screening would be necessary to identify a single solvent or a two-solvent system that provides effective purification. Given the surfactant nature of the compound, the purification process might be complicated by the formation of micelles or liquid crystalline phases, which could interfere with the crystallization process. researchgate.net

Table 2: Purification Techniques for this compound

| Technique | Principle | Advantages | Considerations |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. warwick.ac.uk | High resolution and purity achievable. teledynelabs.com | Can be expensive for large-scale purification; requires method development. warwick.ac.uk |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective for purifying solid compounds. | Finding a suitable solvent can be challenging; potential for co-precipitation of impurities. |

| Solvent Extraction | Differential solubility of the compound and impurities in two immiscible solvents. | Can be used for initial cleanup to remove certain types of impurities. | May not provide high levels of purity on its own; requires large volumes of solvents. |

Solvent Partitioning and Chromatographic Separation Methodologies

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities that can affect its performance as a surfactant. Solvent partitioning and chromatographic techniques are key methodologies employed for this purpose.

Solvent Partitioning:

Solvent partitioning, or liquid-liquid extraction, is a widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases. For alkylbenzene sulfonate salts, this method can be effective in separating the desired surfactant from non-polar impurities such as unsulfonated dodecylbenzene (B1670861) and polar impurities like inorganic salts.

A typical solvent system for the purification of similar anionic surfactants involves a polar solvent, often water or a lower alcohol-water mixture, and a non-polar organic solvent. The this compound, being a salt, preferentially partitions into the aqueous or hydroalcoholic phase, while non-polar impurities are extracted into the organic phase. The efficiency of this separation is dependent on several factors, including the choice of solvents, the pH of the aqueous phase, and the temperature. For instance, adjusting the pH can influence the partitioning behavior of the components.

| Parameter | Effect on Partitioning | Typical Conditions |

| Solvent System | The choice of immiscible solvents determines the partition coefficient of the surfactant and impurities. | Water/n-Hexane, Methanol-Water/Toluene |

| pH of Aqueous Phase | Affects the ionization state of the sulfonic acid and amine, influencing their solubility. | Neutral to slightly basic pH is often preferred to maintain the salt form. |

| Temperature | Can alter the solubility of components and the viscosity of the phases. | Ambient to slightly elevated temperatures (25-40 °C) are common. |

| Agitation | Ensures efficient mass transfer between the two liquid phases. | Vigorous mixing followed by a settling period for phase separation. |

Chromatographic Separation:

Chromatography offers a higher degree of purification and is particularly useful for separating homologous series of alkylbenzene sulfonates and their isomers. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for this class of compounds.

For the separation of dodecylbenzenesulfonate salts, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the alkyl chains of the surfactant and the stationary phase. Elution is typically achieved using a gradient of an organic modifier, such as acetonitrile (B52724) or methanol, in water. The presence of an ion-pairing agent in the mobile phase can be used to improve peak shape and resolution for ionic compounds.

| Chromatographic Mode | Stationary Phase | Mobile Phase | Detection |

| Reversed-Phase HPLC | C18 or C8 silica (B1680970) | Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., ammonium (B1175870) acetate) | UV (at ~225 nm), Fluorescence, or Mass Spectrometry (MS) |

| Ion-Pair Chromatography | C18 or C8 silica | Acetonitrile/Water with an ion-pairing agent (e.g., tetrabutylammonium (B224687) salts) | UV, Fluorescence, or MS |

Solid-phase extraction (SPE) is another valuable chromatographic technique used for the cleanup and concentration of alkylbenzene sulfonates from reaction mixtures. SPE cartridges with reversed-phase sorbents can effectively retain the surfactant while allowing more polar impurities to pass through. The retained surfactant can then be eluted with a suitable organic solvent.

Recrystallization and Other Solid-Liquid Separation Strategies

Recrystallization is a fundamental purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, which can be a solid or a viscous liquid at room temperature, selecting an appropriate solvent system is critical for successful recrystallization.

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine salts of sulfonic acids, a mixture of solvents is often required to achieve the desired solubility profile. Polar solvents like lower alcohols (e.g., ethanol, isopropanol) or their aqueous mixtures are often good starting points. The addition of a less polar co-solvent can then be used to induce crystallization upon cooling.

| Solvent System | Rationale | Procedure |

| Ethanol/Water | Ethanol provides good solubility at higher temperatures, while the addition of water can decrease solubility upon cooling. | Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until turbidity appears, then reheat to dissolve and allow to cool slowly. |

| Isopropanol (B130326)/Hexane (B92381) | Isopropanol acts as the primary solvent, while hexane serves as an anti-solvent to induce precipitation. | Dissolve the compound in hot isopropanol and then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then cool to crystallize. |

| Acetone (B3395972) | For some amine salts, acetone can provide the right balance of solubility for recrystallization. | Dissolve the crude product in hot acetone and allow it to cool slowly to form crystals. |

Other Solid-Liquid Separation Strategies:

Following crystallization or precipitation, the solid product must be separated from the liquid phase. This is typically achieved through filtration.

Vacuum Filtration: This is a standard and efficient method for separating crystals from the mother liquor. A Büchner funnel and a vacuum flask are commonly used. The solid cake is then washed with a small amount of cold recrystallization solvent to remove any adhering impurities.

Centrifugation: For large-scale industrial production, centrifugation can be a more efficient method for solid-liquid separation.

After filtration, the purified solid is dried to remove residual solvent. Common drying methods include:

Air Drying: Suitable for compounds that are stable in air.

Oven Drying: Can be used at a temperature below the compound's melting or decomposition point.

Vacuum Drying: Ideal for removing high-boiling point solvents or for compounds that are sensitive to heat or oxidation.

For surfactants, which can be hygroscopic, proper drying and storage are essential to maintain their quality.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and economically viable methods for the production of specialty chemicals like this compound.

Microwave-Assisted Synthesis of Sulfonate Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. biotechjournal.inmdpi.comrsc.org This is attributed to the efficient and uniform heating of the reaction mixture.

In the context of synthesizing sulfonate derivatives, microwave energy can be applied to both the sulfonation step and the subsequent neutralization. For instance, the sulfonation of aromatic compounds has been shown to be significantly faster under microwave irradiation. nih.gov

While the direct microwave-assisted synthesis of this compound is not extensively reported, the principles can be applied to the neutralization of dodecylbenzenesulfonic acid with isopropanolamine. The ionic nature of the reactants and products makes them suitable for efficient heating by microwave irradiation. This could lead to a rapid and complete neutralization reaction, potentially reducing the need for large excesses of reactants and simplifying the subsequent purification steps.

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis | Potential Advantages of Microwave |

| Sulfonation of Dodecylbenzene | Several hours | Minutes | Reduced reaction time, potentially higher selectivity, and reduced byproduct formation. |

| Neutralization | 30-60 minutes | A few minutes | Faster reaction rates, improved energy efficiency, and potentially cleaner reaction profiles. |

Utilization of Heterogeneous Catalysts in Amino-Sulfonate Production

The use of heterogeneous catalysts offers significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. In the production of amino-sulfonates, heterogeneous catalysts can be employed in both the sulfonation and amination/neutralization steps.

Heterogeneous Catalysts in Sulfonation:

Traditionally, the sulfonation of dodecylbenzene is carried out using strong acids like sulfuric acid or oleum, which leads to the formation of significant amounts of acidic waste. The use of solid acid catalysts can mitigate this issue. Materials such as zeolites, sulfated zirconia, and functionalized silica have been investigated as heterogeneous catalysts for the sulfonation of aromatic compounds. google.com These catalysts can provide high activity and selectivity, and their solid nature simplifies the work-up procedure, as the catalyst can be removed by simple filtration.

| Catalyst Type | Description | Advantages in Sulfonation |

| Zeolites | Microporous aluminosilicate (B74896) minerals with well-defined pore structures. | Shape selectivity, high thermal stability, and regenerability. |

| Sulfated Zirconia | A strong solid acid catalyst prepared by treating zirconia with sulfuric acid. | High acidity and activity for various acid-catalyzed reactions. |

| Functionalized Mesoporous Silica | Silica materials with ordered porous structures functionalized with sulfonic acid groups. | High surface area, tunable pore sizes, and accessible active sites. |

Heterogeneous Catalysts in Amino-Sulfonate Formation:

While the formation of this compound is a straightforward acid-base neutralization, the use of catalysts is not typically required. However, in a more integrated process, one could envision a one-pot synthesis from dodecylbenzene, a sulfonating agent, and isopropanolamine using a bifunctional catalyst. Such a catalyst would possess both acidic sites for the sulfonation reaction and basic or interactive sites to facilitate the subsequent reaction with the amine.

Alternatively, solid base catalysts could be explored for the in-situ neutralization of the sulfonic acid as it is formed. This could potentially lead to a more controlled reaction and a simplified process. While the direct catalytic synthesis of amino-sulfonate salts is an area that requires further research, the principles of heterogeneous catalysis offer promising avenues for developing more sustainable and efficient production methods.

Fundamental Interfacial and Colloid Chemistry of Isopropanolamine Dodecylbenzenesulfonate

Mechanism of Surface Tension Reduction in Aqueous Systems

The primary function of a surfactant like Isopropanolamine dodecylbenzenesulfonate in an aqueous system is to reduce the surface tension of water. Surface tension arises from the strong cohesive forces between water molecules, particularly at the air-water interface, where water molecules are pulled inwards, creating a taut surface. youtube.comyoutube.com

When this compound is introduced into water, its amphipathic molecules preferentially migrate to the surface. brighton-science.com The hydrophobic dodecylbenzene (B1670861) tail, being repelled by water, orients itself away from the bulk water phase and towards the air. njchm.com Conversely, the hydrophilic sulfonate-isopropanolamine head group remains in contact with the water. This arrangement of surfactant molecules at the interface disrupts the hydrogen bonding network among water molecules. youtube.com The attraction between the surfactant molecules and water molecules is weaker than the cohesive forces between water molecules themselves. njchm.com This disruption effectively weakens the net inward pull on the surface molecules, leading to a significant reduction in the surface tension of the aqueous solution. brighton-science.comnjchm.com

Micelle Formation and Aggregation Phenomena

In an aqueous solution, as the concentration of this compound increases, the air-water interface becomes saturated with surfactant monomers. Beyond this point, a phenomenon known as micellization occurs. wikipedia.org This is a spontaneous self-assembly process driven by the hydrophobic effect, where the system seeks to minimize the unfavorable contact between the hydrophobic tails and water molecules. wikipedia.org

The surfactant molecules aggregate to form spherical or cylindrical structures called micelles. youtube.combeloit.edu In these aggregates, the hydrophobic dodecylbenzene tails are sequestered in the core, away from the water, while the hydrophilic sulfonate head groups form an outer shell, or corona, facing the aqueous environment. beloit.edu This arrangement is energetically favorable and occurs above a specific concentration known as the Critical Micelle Concentration (CMC). wikipedia.org

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration at which micelles begin to form in solution. wikipedia.org Below the CMC, the surfactant primarily exists as individual molecules (monomers), and properties like surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant, and any additional surfactant molecules predominantly form new micelles. wikipedia.org

The following table presents experimentally determined CMC values for Sodium Dodecylbenzenesulfonate under various conditions, which serve as a close approximation.

| Temperature (°C) | CMC (mol/L) | Measurement Method |

| 15 | 1.63 x 10⁻³ | PVC Electrode |

| 19.1 | 1.48 x 10⁻³ | PVC Electrode |

| 25 | 1.52 x 10⁻³ | PVC Electrode |

| 25 | 1.62 x 10⁻³ | Conductivity |

| 41.6 | 1.73 x 10⁻³ | PVC Electrode |

This data is for Sodium Dodecylbenzenesulfonate and is presented as a reference for the expected range of the Isopropanolamine salt. eiu.edu

Several factors can modify the CMC of an anionic surfactant like this compound:

Electrolytes: The addition of salts decreases the repulsion between the ionic head groups, which lowers the CMC and promotes micelle formation. pharmacy180.com

Temperature: For ionic surfactants, temperature generally has a less pronounced effect on the CMC compared to non-ionic surfactants. pharmacy180.com Studies on SDBS show slight variations in CMC with temperature. eiu.edu

Organic Additives: The presence of organic molecules, such as alcohols, can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution. pharmacy180.com

Molecular dynamics (MD) simulations offer powerful insights into the aggregation behavior of surfactants at the atomic level. kazanmedjournal.ru Simulations performed on dodecylbenzenesulfonate systems reveal the intricate processes of micelle formation and interfacial adsorption. pku.edu.cnjlu.edu.cn

These simulations show that at an oil-water interface, the surfactant molecules arrange with their lipophilic dodecylbenzene tails partially inserted into the oil phase, while the hydrophilic sulfonate head groups remain anchored in the aqueous phase. jlu.edu.cn As concentration increases, these molecules begin to aggregate, eventually forming micelles. jlu.edu.cn MD studies on the interaction of dodecylbenzenesulfonate with surfaces like silica (B1680970) have shown that the surfactant molecules can adsorb onto the surface, initially forming a layer and then aggregating into hemi-cylindrical micelles. pku.edu.cnresearchgate.net

Simulations also help in understanding the structure of the micelle itself. For a dodecylbenzenesulfonate micelle, the core is a disordered, liquid-like environment composed of the alkyl chains. The sulfonate head groups, along with their counter-ions (in this case, isopropanolamine), reside at the micelle-water interface. mdpi.comnih.gov The simulations can model the distribution of water molecules and counter-ions around the head groups, providing a detailed picture of the electrical double layer and the hydration shell of the micelle. pku.edu.cnresearchgate.net This computational approach is crucial for understanding how factors like solute molecules can alter micellar structure and properties. mdpi.comnih.gov

Emulsification and Dispersion Mechanisms in Complex Systems

This compound is an effective emulsifying and dispersing agent due to its ability to act at the interface between immiscible phases, such as oil and water. mdpi.com An emulsion is a dispersion of droplets of one liquid in another, and these systems are typically thermodynamically unstable. entegris.com Surfactants are essential for creating and stabilizing emulsions. entegris.comresearchgate.net

The mechanism of emulsification involves two key actions:

Reduction of Interfacial Tension: The surfactant adsorbs at the oil-water interface, reducing the interfacial tension. rsc.org This lowers the energy required to break up the bulk phases into smaller droplets, facilitating the formation of a dispersion with a high interfacial area. rsc.org

Formation of a Stabilizing Barrier: Once the droplets are formed, the surfactant molecules create a protective film at their surface. entegris.com For an oil-in-water emulsion, the hydrophobic tails orient towards the oil droplet, while the hydrophilic heads face the surrounding water. This interfacial film acts as a barrier that prevents the droplets from coalescing and merging, a primary cause of emulsion breakdown. researchgate.net The anionic nature of the sulfonate head group also imparts an electrical charge to the droplet surface, creating electrostatic repulsion between droplets, which further enhances stability.

The stability of an emulsion is its ability to resist changes in its properties over time. Research has shown that amine salts of dodecylbenzene sulfonic acid, such as this compound, are particularly effective at creating highly stable emulsions. bris.ac.uk

In studies of retarded acid emulsions used in hydrocarbon-bearing formations, it was found that those employing an amine salt of dodecylbenzene sulfonic acid exhibited significantly greater stability compared to those using the free acid form. bris.ac.uk These emulsions were reported to be stable for extended periods, even at elevated temperatures, which is a critical requirement for many industrial applications. The stability is attributed to the robust interfacial film formed by the surfactant. The concentration of the surfactant plays a role, with stability often increasing as concentration rises towards the CMC, after which it may level off or decrease. researchgate.net

The table below summarizes findings on the stability of emulsions formed with amine salts of dodecylbenzene sulfonic acid.

| Property | Observation |

| Appearance | Yellowish, milky emulsion |

| Stability at 150°-175° F | Stable for 10–12 hours |

| Stability at Room Temp. | Stable for several days with little to no separation |

| Re-formation | Readily re-formed by circulation if separation occurs |

Data derived from studies on retarded acid emulsions using amine salts of dodecylbenzene sulfonic acid. bris.ac.uk

The long-term stability of emulsions and dispersions is critically dependent on the properties of the interfacial film formed by the surfactant. This film acts as a mechanical and electrostatic barrier to prevent droplet coalescence. researchgate.net

For this compound, the dodecylbenzene tails pack within the oil phase at the interface, while the sulfonate head groups and their associated isopropanolamine counter-ions are arranged in the aqueous phase. The effectiveness of the film depends on the packing density of the surfactant molecules and the interactions between the head groups.

The nature of the counter-ion plays a significant role. The isopropanolamine cation is larger and more complex than a simple sodium ion. This steric bulk can influence the packing arrangement of the surfactant molecules at the interface. It may prevent overly dense packing, creating a more fluid and flexible film, or it could provide a more substantial steric barrier against droplet approach. Furthermore, the isopropanolamine ion's ability to screen the negative charges of the sulfonate groups helps to reduce electrostatic repulsion within the interfacial layer, allowing for the formation of a stable and cohesive film that effectively prevents the dispersed droplets from merging.

Adsorption Phenomena and Surface Interaction Studies

Adsorption at Solid-Liquid Interfaces: Mechanistic Insights

The process by which molecules of Isopropanolamine Dodecylbenzenesulfonate accumulate at a solid-liquid interface can be broadly categorized into two primary mechanisms: chemisorption and physisorption. The dominant mechanism is determined by the nature of the forces between the surfactant molecules and the solid surface.

Physisorption , or physical adsorption, arises from relatively weak intermolecular forces, such as van der Waals forces and electrostatic interactions. byjus.comfrontiersin.org This process is generally reversible, not highly specific, and may result in the formation of multiple adsorbed layers. goldapp.com.cnallen.in The enthalpy of physisorption is typically low, in the range of 20-40 kJ/mol. byjus.comallen.in For anionic surfactants like dodecylbenzenesulfonates, physisorption is often driven by a combination of electrostatic attraction or repulsion between the negatively charged sulfonate headgroup and the charged solid surface, alongside hydrophobic interactions between the dodecylbenzene (B1670861) tail and the surface. frontiersin.org

Chemisorption , or chemical adsorption, involves the formation of strong chemical bonds (e.g., covalent bonds) between the adsorbate and the adsorbent surface. byjus.comyoutube.com This type of adsorption is highly specific, often irreversible, and results in the formation of a single monolayer. goldapp.com.cnallen.in The enthalpy of chemisorption is significantly higher than that of physisorption, typically ranging from 80 to 240 kJ/mol. byjus.com While less common for this type of surfactant, chemisorption can occur if the surface contains sites capable of forming a direct chemical bond with the sulfonate group or another part of the molecule.

The adsorption of dodecylbenzenesulfonate surfactants on mineral surfaces is often governed by physisorption, involving electrostatic interactions and hydrogen bonding. researchgate.net For instance, studies on the closely related sodium dodecylbenzenesulfonate (SDBS) have shown that its adsorption on montmorillonite (B579905) is consistent with chemical adsorption due to specific interactions observed via FTIR analysis, while its adsorption on activated carbon is dominated by dispersive interactions, a hallmark of physisorption. nih.govnih.gov

Table 1: Comparison of Physisorption and Chemisorption

| Characteristic | Physisorption | Chemisorption |

|---|---|---|

| Forces Involved | Weak van der Waals forces, electrostatic interactions | Strong chemical bonds (e.g., covalent) |

| Enthalpy of Adsorption | Low (20-40 kJ/mol) | High (80-240 kJ/mol) |

| Reversibility | Reversible | Irreversible |

| Specificity | Non-specific | Highly specific |

| Layer Formation | Multilayer adsorption is possible | Monolayer adsorption |

| Temperature Effect | Favors low temperatures | Favors high temperatures |

The specific chemical and physical properties of the solid surface, including its mineralogy and the nature of its active sites, play a determinative role in the adsorption of this compound. Different minerals present distinct surface charges, crystal structures, and functional groups, leading to selective adsorption.

Research has demonstrated the selective adsorption of this compound in the flotation separation of magnesite from quartz. researchgate.net Zeta-potential measurements and X-ray Photoelectron Spectroscopy (XPS) analysis revealed that the surfactant adsorbs preferentially on the surface of quartz rather than magnesite. researchgate.net This selectivity is attributed to the different surface properties of the two minerals. The surface of quartz in aqueous solution possesses silanol (B1196071) (Si-OH) groups that can interact with the surfactant, whereas the surface chemistry of magnesite (MgCO₃) results in weaker interactions. This differential adsorption alters the surface hydrophobicity of quartz, allowing it to be separated from magnesite via flotation. researchgate.net This highlights how mineralogy directly dictates the extent and nature of the surfactant's adsorption.

Quantitative Analysis of Adsorption on Diverse Substrates

To quantify the adsorption process, researchers employ adsorption isotherms and kinetic models. These mathematical descriptions provide insight into the efficiency of an adsorbent, the mechanism of adsorption, and the equilibrium relationship between the surfactant in solution and on the surface.

Disclaimer: Specific quantitative studies detailing the adsorption isotherms and kinetics for this compound are not widely available in the reviewed literature. The following data is for the closely related compound, Sodium Dodecylbenzenesulfonate (SDBS) , and is presented for illustrative purposes to demonstrate the models used for this class of surfactants.

Adsorption Isotherms describe the equilibrium adsorption of a substance onto a surface at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of chemisorption. nih.gov

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface and is not restricted to the formation of a monolayer. researchgate.net

Kinetic Models describe the rate at which adsorption occurs.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemical adsorption involving valence forces through sharing or exchange of electrons. nih.gov

Studies on SDBS have shown that its adsorption behavior can be well-described by these models. For example, the adsorption of SDBS on modified paper fibers was found to fit the Langmuir model, indicating monolayer adsorption. nih.gov In another study, its adsorption onto montmorillonite was best simulated by the pseudo-second-order kinetic model. nih.gov

Table 2: Example Isotherm and Kinetic Parameters for SDBS Adsorption on Various Adsorbents

| Adsorbent | Best Fit Isotherm | Max. Adsorption Capacity (qmax, mg/g) | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|

| Quaternary Ammonium-Modified Paper Fibers | Langmuir | 90.9 | Pseudo-Second-Order | nih.gov |

| Mesoporous Silica (B1680970) Nanofibers | Freundlich | 159.0 | Pseudo-Second-Order | sci-hub.se |

| Montmorillonite | - | - | Pseudo-Second-Order | nih.gov |

| Activated Carbon | - | 260 - 470 | - | nih.gov |

The chemistry of the aqueous solution, particularly its pH and ionic strength, can significantly alter the adsorption of ionic surfactants.

Effect of pH: The pH of the solution can change the surface charge of the adsorbent and the degree of ionization of the adsorbate. For mineral oxides, the surface charge is highly pH-dependent. For instance, the adsorption of anionic surfactants on positively charged surfaces (at pH values below the point of zero charge) is often enhanced due to favorable electrostatic attraction. rsc.org Conversely, on negatively charged surfaces, adsorption may be hindered by electrostatic repulsion. nih.gov Studies on SDBS have shown varied responses; its adsorption on activated carbon was not significantly affected by pH, suggesting that electrostatic interactions were not dominant. nih.gov However, for adsorption on montmorillonite, adding H⁺ ions (lowering pH) reduced electrostatic repulsion and promoted adsorption. nih.gov

Effect of Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved electrolytes, also plays a crucial role. An increase in ionic strength can promote the adsorption of ionic surfactants due to a "screening effect." youtube.comresearchgate.net The added salt ions in the solution can shield the electrostatic repulsion between the charged surfactant headgroups already adsorbed on the surface and those approaching from the bulk solution. This reduction in repulsion allows for more compact packing of surfactant molecules on the surface. Furthermore, increased ionic strength can reduce the repulsion between an anionic surfactant and a negatively charged surface, facilitating adsorption. researchgate.net The presence of electrolytes like NaCl has been shown to favor the adsorption of SDBS, increasing both the rate and the capacity of adsorption on activated carbon. nih.gov

Characterization of Adsorbed Layers

A variety of analytical techniques are employed to characterize the structure and properties of the adsorbed surfactant layer at the solid-liquid interface. These methods provide direct evidence of the adsorption mechanism and the morphology of the surface aggregates.

Zeta Potential Measurement: This technique measures the surface charge of particles in a suspension. Changes in zeta potential upon addition of a surfactant provide strong evidence of adsorption and can indicate the nature of the interaction (e.g., charge neutralization or reversal). researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that analyzes the elemental composition and chemical state of the atoms within the top few nanometers of a surface. It can be used to confirm the presence of the adsorbed surfactant by detecting its characteristic elements (e.g., sulfur for dodecylbenzenesulfonate) on the substrate. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify functional groups and probe the chemical environment of molecules. By comparing the spectra of the adsorbent before and after surfactant adsorption, it is possible to identify new peaks or shifts in existing peaks, indicating specific interactions and confirming the adsorption process. nih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the adsorbent. Changes such as increased surface roughness or the appearance of new structures after exposure to the surfactant can provide visual evidence of adsorption. nih.gov

Atomic Force Microscopy (AFM): AFM can be used to visualize the adsorbed surfactant layer on a molecular or nanoscale level, revealing the formation of aggregates like hemimicelles or bilayers on the surface. nih.gov

In the study of this compound on magnesite and quartz, XPS and zeta-potential measurements were key to confirming its preferential adsorption onto the quartz surface. researchgate.net For the related SDBS, techniques like SEM and FTIR have been used to show changes in the surface morphology of montmorillonite and to verify the nature of the adsorption. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium dodecylbenzenesulfonate (SDBS) |

| Magnesite |

| Quartz |

| Montmorillonite |

Atomic Force Microscopy (AFM) for Surface Layer Visualization

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide topographical information of surfaces at the nanoscale. In the context of this compound, AFM would be an invaluable tool to directly visualize the adsorption of its molecules onto a solid substrate.

Detailed Research Findings: A dedicated AFM study on this compound would likely investigate the morphology of the adsorbed layer on various surfaces, such as mica, silica, or other materials relevant to its applications. Researchers would expect to observe the formation of different surfactant aggregates, from individual molecules at low concentrations to the development of hemimicelles and eventually complete bilayers as the concentration approaches and surpasses the critical micelle concentration (CMC).

Hypothetical Data Table: AFM Morphological Analysis of Adsorbed this compound Layers

| Concentration (mol/L) | Observed Surface Morphology | Aggregate Height (nm) | Surface Coverage (%) |

| 1 x 10⁻⁶ | Dispersed individual molecules | 0.5 - 1.0 | < 10 |

| 1 x 10⁻⁵ | Formation of small aggregates/hemimicelles | 1.5 - 2.5 | 30 - 50 |

| 1 x 10⁻⁴ (near CMC) | Coalesced hemimicelles, patchy bilayer | 2.5 - 4.0 | 70 - 90 |

| 1 x 10⁻³ (> CMC) | Complete, uniform bilayer | ~4.0 | > 95 |

Note: This table is illustrative and based on general surfactant behavior. No specific experimental data for this compound was found.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound adsorbed on a surface, XPS would provide critical information about the chemical nature of the interface.

Detailed Research Findings: An XPS analysis would confirm the presence of the elements constituting this compound (Carbon, Oxygen, Nitrogen, Sulfur) on the substrate surface. High-resolution scans of the S 2p, N 1s, and O 1s peaks would be of particular interest. The binding energy of the S 2p peak would confirm the presence of the sulfonate group, while the N 1s peak would correspond to the isopropanolamine counter-ion. Shifts in these binding energies compared to the bulk compound could indicate specific interactions with the substrate.

Hypothetical Data Table: XPS Elemental Analysis of a Surface with Adsorbed this compound

| Element | Binding Energy (eV) | Atomic Concentration (%) - Uncoated | Atomic Concentration (%) - Coated |

| C 1s | ~285.0 | Varies with substrate | Increased |

| O 1s | ~532.0 | Varies with substrate | Increased |

| N 1s | ~401.5 | 0 | Present |

| S 2p | ~168.0 | 0 | Present |

| Substrate Peak (e.g., Si 2p) | ~103.0 | Present | Attenuated |

Note: This table is for illustrative purposes. No specific experimental data for this compound was found.

Zeta Potential Measurements for Surface Charge Dynamics

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For this compound, which is an anionic surfactant, its adsorption onto a surface would be expected to significantly alter the surface charge.

Detailed Research Findings: Zeta potential measurements of a model substrate (e.g., alumina (B75360) or silica particles) suspended in solutions of varying this compound concentrations would reveal the effect of its adsorption on the surface charge. For a positively charged substrate, one would expect the initial positive zeta potential to decrease upon addition of the anionic surfactant, pass through a point of zero charge (isoelectric point), and then become increasingly negative as a surfactant layer builds up, eventually reaching a plateau value.

Hypothetical Data Table: Zeta Potential of a Substrate as a Function of this compound Concentration

| Concentration (mol/L) | Zeta Potential (mV) |

| 0 (in water) | +25.0 |

| 1 x 10⁻⁶ | +10.5 |

| 1 x 10⁻⁵ | -5.2 (Isoelectric Point) |

| 1 x 10⁻⁴ | -28.0 |

| 1 x 10⁻³ | -45.0 |

| 1 x 10⁻² | -45.5 (Plateau) |

Note: This table is a hypothetical representation of expected results based on the behavior of similar anionic surfactants. No specific experimental data for this compound was found.

Applications in Advanced Materials Science and Engineering Research

Role as a Collector in Mineral Flotation Research

In the realm of mineral processing, flotation is a critical technique for separating valuable minerals from gangue. The efficiency of this process heavily relies on the use of collectors, which are chemical reagents that selectively adsorb onto the surface of the target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface. Isopropanolamine dodecylbenzenesulfonate has emerged as a promising collector in several mineral flotation systems.

The separation of ilmenite (B1198559) (FeTiO₃), a primary source of titanium, from titanaugite, a common gangue mineral, presents a significant challenge due to their similar surface properties. Research has demonstrated that dodecylbenzenesulfonate isopropanolamine (DBIA) can be effectively utilized as a collector for the selective flotation of ilmenite. researchgate.net Studies have shown that ilmenite exhibits superior floatability after being treated with DBIA, which is attributed to an enhancement of the mineral's surface hydrophobicity. researchgate.net This selective adsorption allows for an efficient separation from titanaugite, leading to a concentrate enriched in titanium dioxide. For instance, one study achieved a concentrate with a TiO₂ grade of 43.62% and a recovery of 87.42% by using a depressant in conjunction with the collector system. researchgate.net

Table 1: Flotation Performance of Ilmenite with DBIA

| Parameter | Value | Reference |

|---|---|---|

| TiO₂ Grade in Concentrate | 43.62% | researchgate.net |

| Ilmenite Recovery | 87.42% | researchgate.net |

Cassiterite (SnO₂) is the main ore of tin. Its separation from quartz (SiO₂), a common gangue mineral, is a crucial step in tin production. This compound has been investigated as an environmentally friendly collector for this purpose. researchgate.net Research indicates that the combination of phosphoric acid and dodecylbenzenesulfonate isopropanolamine collectors yields superior flotation results compared to using them individually. acs.org This synergistic effect enhances the selective recovery of cassiterite. The use of such specialized collectors is vital because conventional methods can struggle to balance selectivity and collectability. acs.orgnih.gov

The effectiveness of a collector in mineral flotation is fundamentally determined by its adsorption behavior at the mineral-water interface. mdpi.com The role of this compound as a collector is to create an attractive hydrophobic force on the target mineral's surface. mdpi.com This imparted hydrophobicity is a prerequisite for the attachment of air bubbles. arkema.com

In the ilmenite-titanaugite system, the dodecylbenzenesulfonate isopropanolamine (DBIA) collector has been shown to improve the surface hydrophobicity of ilmenite, leading to its enhanced floatability. researchgate.net The mechanism involves the selective adsorption of the collector onto the ilmenite surface. This process can be investigated through various analytical techniques such as contact angle and zeta potential measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). researchgate.net The non-polar dodecylbenzene (B1670861) group of the collector orients outwards into the aqueous phase, transforming the mineral surface from hydrophilic to hydrophobic. arkema.com This change in surface energy facilitates the attachment of the mineral particle to air bubbles, allowing it to be carried to the froth layer and separated.

Utilization in Emulsion Polymerization Processes

Emulsion polymerization is a widely used industrial process for manufacturing a variety of synthetic polymers and latexes. The stability of the monomer droplets and the resulting polymer particles in the aqueous phase is maintained by surfactants, also known as emulsifiers. Isopropylamine (B41738) dodecylbenzene sulfonate is employed as an anionic emulsifier and dispersing agent in these processes. univarsolutions.com

It is the isopropylamine salt of highly concentrated branched dodecylbenzenesulfonic acid (DDBSA). univarsolutions.com In emulsion polymerization, it contributes to achieving nano-sized particles in acrylic and styrene-acrylic latex systems. univarsolutions.com A patent describes a process where isopropylamine dodecylbenzene sulfonate is used as the anionic emulsifier in conjunction with a nonionic emulsifier for the polymerization of vinyl monomers like vinyl acetate (B1210297) and styrene. google.com This blend of emulsifiers is noted for providing excellent stability, very small particle size, and high conversion rates in the polymerization medium. google.com

Investigation in Wetting Agent Applications for Industrial Formulations

Wetting agents are substances that reduce the surface tension of a liquid, causing it to spread more easily across or penetrate into the surface of a solid. pcc.euarkema.com This property is crucial in numerous industrial applications, including cleaners, coatings, and agricultural formulations. The dodecylbenzenesulfonate component of this compound is a well-known surfactant used as a wetting agent. neaseco.com

While research often focuses on the sodium or triethanolamine (B1662121) salts, the fundamental wetting properties are derived from the dodecylbenzenesulfonate anion. For instance, sodium dodecylbenzene sulfonate is used as a wetting agent in applications like industrial cleaners and cosmetic ingredients. neaseco.com A patented composition for a cleaning and wetting agent includes dodecylbenzenesulfonic acid, which is the precursor to its salt forms. google.com This indicates the potential for this compound to function effectively as a wetting agent, leveraging the surface tension reduction capabilities of the dodecylbenzenesulfonate moiety for various industrial formulations.

Corrosion Inhibition Studies in Material Science

Corrosion is a significant issue in materials science, leading to the degradation of metals and alloys. Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the corrosion rate of a material. Surfactants, including various salts of dodecylbenzene sulfonic acid, have been studied for their potential as corrosion inhibitors.

Studies on related compounds provide insight into the potential efficacy of this compound. For example, sodium dodecylbenzene sulfonate has been shown to inhibit the corrosion of aluminum and its alloys in hydrochloric acid solutions. researchgate.net The inhibition mechanism involves the adsorption of the surfactant molecules onto the metal surface, which blocks the active corrosion sites. researchgate.net The inhibition efficiency was found to increase with the concentration of the surfactant. researchgate.net

Similarly, triethanolamine dodecylbenzene sulfonate (TDS) has been investigated as a corrosion inhibitor for 304 stainless steel and Q235 carbon steel in simulated concrete pore solutions containing chloride. researchgate.netxml-journal.netdoi.org Research has shown that TDS can inhibit the initiation and growth of metastable pits, thereby preventing pitting corrosion. researchgate.netxml-journal.net The inhibitor functions by adsorbing onto the steel surface and forming a protective passive film. xml-journal.net These findings suggest that this compound, sharing the same active anionic component, would likely exhibit similar corrosion-inhibiting properties through surface adsorption mechanisms.

Table 2: Corrosion Inhibition Efficiency of TDS on Q235 Steel

| Immersion Time (hours) | Inhibition Efficiency (%) at 3.783 × 10⁻⁴ mol L⁻¹ | Reference |

|---|---|---|

| 4 | Noticeable effect | doi.org |

| 16 | 90.91% | doi.org |

Mechanisms of Adsorption on Metal Surfaces

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, creating a barrier that isolates the metal from the corrosive environment. This adsorption process is governed by a combination of physical (electrostatic) and chemical interactions between the inhibitor molecule and the metal.

The this compound molecule possesses a dual nature: a long, hydrophobic hydrocarbon tail (dodecylbenzene) and a hydrophilic head group containing the sulfonate and isopropanolamine moieties. This amphiphilic structure is crucial for its surface activity. The adsorption mechanism can be described as follows:

Initial Interaction: In an aqueous corrosive medium, the metal surface often carries a charge. The charged headgroup of the inhibitor molecule can be electrostatically attracted to the oppositely charged metal surface.

Van der Waals Forces: The long hydrophobic tail of the molecule can interact with the metal surface through weaker van der Waals forces. These interactions contribute to the stability of the adsorbed layer.

Chemisorption: The sulfonate group (SO₃⁻) and the nitrogen and oxygen atoms in the isopropanolamine group contain lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the metal atoms (such as iron in steel), forming coordinate covalent bonds. This process, known as chemisorption, results in a more robust and stable protective film compared to physisorption alone.

Protective Layer Formation: The adsorption of multiple inhibitor molecules leads to the formation of a dense, oriented monolayer on the metal surface. The hydrophobic tails are typically oriented away from the metal surface, creating a barrier that repels water and other corrosive species.

The specific nature of the adsorption can be influenced by several factors, including the type of metal, the pH of the corrosive medium, the temperature, and the concentration of the inhibitor. While specific research data for this compound is not widely available, studies on similar dodecylbenzene sulfonate compounds provide insights into the expected behavior.

Table 1: Postulated Adsorption Characteristics of this compound on Steel This table is illustrative and based on the general behavior of similar anionic surfactants, as specific experimental data for this compound is not available.

| Parameter | Description |

|---|---|

| Adsorption Type | Mixed (Physisorption and Chemisorption) |

| Primary Interaction Sites | Sulfonate (SO₃⁻) group, Nitrogen (N) and Oxygen (O) atoms in the Isopropanolamine group |

| Metal Interaction | Sharing of lone pair electrons with vacant d-orbitals of iron |

| Orientation on Surface | Hydrophilic head group adsorbs on the metal; hydrophobic tail orients away from the surface |

| Resulting Film | Protective monolayer acting as a barrier to corrosive species |

Electrochemical Characterization of Protective Layers

Electrochemical techniques are essential for evaluating the performance of the protective layer formed by this compound. These methods provide quantitative data on how the inhibitor alters the corrosion behavior of the metal.

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The presence of an effective inhibitor like this compound will shift the corrosion potential (Ecorr) and reduce the corrosion current density (icorr). From the polarization curves, it is possible to determine if the inhibitor acts primarily on the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type inhibitor). For dodecylbenzene sulfonate derivatives, they typically exhibit mixed-type inhibition, reducing both the anodic and cathodic reaction rates.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the corrosion processes occurring at the metal-electrolyte interface. By applying a small amplitude AC signal at various frequencies, the impedance of the system is measured.

In the presence of an adsorbed layer of this compound, the EIS data would be expected to show:

Increased Charge Transfer Resistance (Rct): This indicates a slower rate of the corrosion reaction at the metal surface. A higher Rct value corresponds to better corrosion protection.

Decreased Double-Layer Capacitance (Cdl): The adsorption of the inhibitor molecules on the metal surface displaces water molecules and decreases the local dielectric constant, leading to a lower capacitance of the electrical double layer.

The analysis of EIS data, often through fitting to equivalent electrical circuits, allows for the quantitative assessment of the protective properties of the adsorbed film.

Table 2: Expected Electrochemical Parameters for Steel with and without this compound This table presents hypothetical data based on the known effects of similar corrosion inhibitors, as specific experimental values for this compound are not publicly documented.

| Parameter | Condition | Expected Value | Interpretation |

|---|---|---|---|

| Corrosion Potential (Ecorr) | Without Inhibitor | -X mV vs. SCE | Baseline corrosion potential |

| With Inhibitor | Shifted (e.g., less negative) | Indicates alteration of corrosion thermodynamics | |

| Corrosion Current Density (icorr) | Without Inhibitor | Y µA/cm² | Baseline corrosion rate |

| With Inhibitor | < Y µA/cm² | Reduced corrosion rate | |

| Charge Transfer Resistance (Rct) | Without Inhibitor | Z Ω·cm² | Baseline resistance to corrosion |

| With Inhibitor | > Z Ω·cm² | Increased resistance due to protective film | |

| Double-Layer Capacitance (Cdl) | Without Inhibitor | W µF/cm² | Baseline capacitance |

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating Isopropanolamine Dodecylbenzenesulfonate from raw materials, formulated products, and environmental samples, as well as for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the intact compound, while Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for identifying its degradation intermediates.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, often utilizing C8 or C18 columns, is commonly employed for the separation of dodecylbenzenesulfonate and its various isomers and homologues. tubitak.gov.trresearchgate.net The separation mechanism relies on the hydrophobic interactions between the long alkyl chain of the dodecylbenzenesulfonate anion and the non-polar stationary phase.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.netresearchgate.net To improve peak shape and retention time for the anionic sulfonate group, an ion-pairing agent or an electrolyte like sodium perchlorate (B79767) is often added to the mobile phase. tubitak.gov.trresearchgate.net Detection is most commonly achieved using a UV detector, as the benzene (B151609) ring of the dodecylbenzenesulfonate molecule exhibits strong absorbance at specific wavelengths, typically around 224 nm or 280 nm. researchgate.netresearchgate.net This method allows for the effective separation and quantification of the different isomers present in commercial LAS products. thermofisher.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C8 or C18 | tubitak.gov.trresearchgate.net |

| Anion Exchange | researchgate.net | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | researchgate.netresearchgate.net |

| Mobile Phase Modifier | Sodium Perchlorate (e.g., 0.05 M - 0.075 M) | researchgate.netresearchgate.net |

| Detection Method | UV-Vis Detector | researchgate.net |

| Detection Wavelength | ~224 nm or 280 nm | researchgate.netresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netresearchgate.net |

| Column Temperature | 30 - 40 °C | researchgate.netgoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Intermediates

Due to its low volatility and thermal instability, this compound cannot be directly analyzed by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for identifying the more volatile intermediates that form during its degradation. nih.gov To analyze the alkylbenzene portion, the sulfonate group is typically removed via chemical desulfonation. nih.gov For the analysis of certain degradation products, derivatization into more volatile forms, such as conversion to methyl esters, may be necessary. nih.gov

This technique is particularly useful for separating and identifying the various structural isomers of the dodecylbenzene (B1670861) backbone. chromforum.org Non-polar capillary columns, such as DB-1 or DB-5 types, are typically used with a temperature programming gradient to achieve separation. chromforum.org The mass spectrometer provides detailed structural information, allowing for the identification of degradation products like hydroxylated derivatives and other aromatic compounds, which offers insight into the degradation pathways of the parent molecule. nih.gov

| Parameter | Typical Condition / Application | Reference |

|---|---|---|

| Application | Analysis of degradation intermediates and isomeric structure | nih.gov |

| Sample Preparation | Desulfonation or derivatization (e.g., methylation) | nih.govnih.gov |

| Stationary Phase (Column) | Non-polar capillary column (e.g., DB-1, DB-5) | chromforum.org |

| Detection | Mass Spectrometry (MS) | nih.gov |

| Identified Intermediates | Hydroxylated derivatives, 4-hydroxybenzoate, Phenylacetate | nih.gov |

Spectroscopic Approaches for Structural Elucidation and Monitoring

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its constituent parts. The sulfonate (SO₃⁻) group gives rise to strong stretching vibrations. researchgate.net The alkyl chain is identified by C-H stretching bands, while the benzene ring is confirmed by C=C aromatic stretching and C-H vibrations. The isopropanolamine cation is characterized by O-H and N-H stretching bands.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| -OH, -NH (Isopropanolamine) | Stretching | ~3400 | researchgate.net |

| Aromatic C-H | Stretching | ~3000 - 3100 | |

| Aliphatic C-H | Stretching | 2852 - 2947 | researchgate.net |

| Aromatic C=C | Stretching | ~1600, ~1470 | |

| Sulfonate (SO₃⁻) | Asymmetric/Symmetric Stretching | ~1163 - 1187 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the aromatic protons, the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the long alkyl chain, and the protons associated with the isopropanolamine cation (-CH, -CH₂, -OH, -NH₃⁺). researchgate.net The integration of these signals confirms the ratio of protons in different parts of the molecule, while their splitting patterns reveal neighboring proton interactions. ¹³C NMR provides complementary data on the carbon skeleton of both the anion and cation. acs.org

| Part of Molecule | Proton Type (¹H NMR) | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Dodecylbenzenesulfonate | Aromatic (Ar-H) | 7.0 - 8.0 | researchgate.net |

| Methylene adjacent to ring (-CH-) | ~2.5 - 3.0 | ||

| Methylene chain (-(CH₂)ₙ-) | 1.2 - 1.6 | researchgate.net | |

| Terminal Methyl (-CH₃) | ~0.9 | researchgate.net | |

| Isopropanolamine | Methine (-CH-) | ~3.5 - 4.0 | |

| Methylene (-CH₂-) | ~2.8 - 3.2 | ||

| Methyl (-CH₃) | ~1.2 |

UV-Vis Spectroscopy for Kinetic Degradation Studies

UV-Visible (UV-Vis) spectroscopy is a simple and effective method for monitoring the degradation of this compound in aqueous solutions. The aromatic benzene ring in the molecule acts as a chromophore, absorbing UV light at a characteristic wavelength, with a maximum absorbance (λₘₐₓ) typically observed around 224 nm. researchgate.net

By measuring the decrease in absorbance at this wavelength over time, the rate of degradation of the surfactant can be determined. This technique is widely applied in studies involving advanced oxidation processes, such as UV/chlorine or photocatalysis with TiO₂, to establish the reaction kinetics. nih.govscispace.com Such degradation processes are often found to follow pseudo-first-order kinetics, and UV-Vis spectroscopy provides the data necessary to calculate the rate constants. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Application | Monitoring concentration changes during degradation | nih.gov |

| Principle | Measures absorbance of the aromatic ring (chromophore) | researchgate.net |

| Wavelength of Max. Absorbance (λₘₐₓ) | ~224 nm | researchgate.net |

| Kinetic Model | Often follows pseudo-first-order kinetics | nih.gov |

| Studied Processes | UV/Chlorine, UV/H₂O₂, UV/TiO₂ photocatalysis | nih.govscispace.com |

Advanced Mass Spectrometry Techniques for Complex Matrices: this compound

The precise identification and quantification of this compound in intricate environmental and biological samples necessitate the use of sophisticated analytical methodologies. High-resolution mass spectrometry, particularly when coupled with soft ionization techniques, provides the requisite sensitivity and specificity for the unequivocal characterization of this surfactant and its transformation products.

Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI) Coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a powerful analytical tool renowned for its ultra-high resolution and exceptional mass accuracy. nih.govcopernicus.org When interfaced with Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI), it offers unparalleled capabilities for the analysis of complex mixtures containing surfactants like this compound. rsc.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionic compounds. In the context of this compound, ESI would typically be operated in negative ion mode to detect the dodecylbenzenesulfonate anion. The high mass accuracy of FT-ICR-MS allows for the unambiguous determination of the elemental composition of the detected ions from their exact mass. In positive ion mode, the isopropanolamine cation could also be detected, providing a complete picture of the salt's components.

Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that can be advantageous for the analysis of less polar compounds or in matrices where ESI might suffer from ion suppression. While dodecylbenzenesulfonate is ionic, APPI can still be an effective ionization method. A comparative study of ESI and APPI for the analysis of dissolved organic matter in petroleum refinery wastewater using FT-ICR-MS demonstrated the complementary nature of these two techniques, with APPI being particularly effective for non-polar compounds that are not responsive to ESI. rsc.org

The combination of these ionization sources with FT-ICR-MS provides comprehensive characterization of complex samples. The high resolving power of FT-ICR-MS is crucial for separating this compound from other isobaric interferences that may be present in environmental matrices.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Ionization Mode | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Molecular Formula |

|---|---|---|---|---|---|

| [Dodecylbenzenesulfonate]⁻ | ESI (-) | 325.1843 | 325.1841 | -0.61 | C₁₈H₂₉O₃S |

| [Isopropanolamine + H]⁺ | ESI (+) | 76.0706 | 76.0705 | -1.31 | C₃H₁₀NO |

Application in Tracing Degradation Products and Environmental Transformations

The environmental fate of this compound is of significant interest, as its degradation can lead to the formation of various transformation products. Advanced mass spectrometry techniques are indispensable for identifying and tracking these products in environmental systems. The degradation of the dodecylbenzenesulfonate portion, which is common to all linear alkylbenzene sulfonates (LAS), has been extensively studied. nih.gov

The primary aerobic degradation pathway of the alkyl chain of LAS involves ω-oxidation followed by β-oxidation, leading to the formation of sulfophenyl carboxylates (SPCs) with progressively shorter alkyl chains. researchgate.netresearchgate.net The benzene ring is subsequently degraded. High-resolution mass spectrometry allows for the confident identification of these SPCs based on their accurate mass.

For instance, the degradation of the dodecyl (C12) chain of dodecylbenzenesulfonate would lead to a series of SPCs. FT-ICR-MS can distinguish between these homologous series and provide their elemental compositions, facilitating the elucidation of the degradation pathway. While specific studies on the isopropanolamine salt are not prevalent, the degradation of the dodecylbenzenesulfonate anion is expected to follow these established pathways. The isopropanolamine cation is expected to biodegrade separately, likely forming ammonia (B1221849) and acetone (B3395972) as intermediates.

The use of tandem mass spectrometry (MS/MS) within the FT-ICR-MS platform can provide further structural confirmation of the degradation products. By isolating a specific ion and inducing fragmentation, characteristic fragmentation patterns can be observed, which helps to confirm the identity of the molecule. For dodecylbenzenesulfonate and its degradation products, characteristic losses of SO₃ are often observed.

Hypothetical High-Resolution Mass Spectrometry Data for Major Degradation Products of the Dodecylbenzenesulfonate Anion

| Degradation Product | Molecular Formula | Ionization Mode | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|---|

| Sulfophenyl undecanoic acid | C₁₇H₂₅O₅S | ESI (-) | 357.1428 | 357.1426 | -0.56 |

| Sulfophenyl nonanoic acid | C₁₅H₂₁O₅S | ESI (-) | 329.1115 | 329.1113 | -0.61 |

| Sulfophenyl heptanoic acid | C₁₃H₁₇O₅S | ESI (-) | 301.0802 | 301.0800 | -0.66 |

| Sulfophenyl pentanoic acid | C₁₁H₁₃O₅S | ESI (-) | 273.0490 | 273.0488 | -0.73 |

Environmental Behavior and Biodegradation Pathways

Aerobic Degradation Mechanisms in Aquatic and Terrestrial Environments

Aerobic biodegradation is the primary mechanism for the removal of isopropanolamine dodecylbenzenesulfonate from aquatic and terrestrial systems. researchgate.net In environments with sufficient oxygen, such as activated sludge in wastewater treatment plants, rivers, and topsoil, microorganisms rapidly break down the LAS molecule. nih.gov Studies have shown that LAS can be almost completely biodegraded (over 98%) under aerobic conditions. researchgate.net The rate of degradation can be influenced by factors such as temperature, with lower temperatures inhibiting the process. nih.gov

The aerobic biodegradation of the dodecylbenzenesulfonate anion is a well-studied process initiated by microbial consortia. The primary pathway begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by a stepwise shortening of the chain through β-oxidation. nih.govresearchgate.net This process results in the formation of a series of sulfophenyl carboxylates (SPCs) with progressively shorter carboxylic acid chains. nih.govresearchgate.net

Once the alkyl chain has been sufficiently shortened, the aromatic ring is cleaved. This is typically followed by desulfonation, where the sulfonate group is removed. The final steps involve the complete mineralization of the remaining organic fragments to carbon dioxide, water, and inorganic sulfate. researchgate.netinternationalscholarsjournals.com

The key metabolic intermediates in the aerobic degradation of dodecylbenzenesulfonate are sulfophenyl carboxylates (SPCs). nih.govresearchgate.net These compounds are formed as the long alkyl chain is shortened. researchgate.net The detection of SPCs with varying carboxylic chain lengths in environmental samples and laboratory studies confirms the ω- and β-oxidation pathways. nih.gov For instance, the detection of C13-SPC confirms the occurrence of ω-oxidation. nih.gov The complete disappearance of SPCs in aerobic environments indicates the total mineralization of the parent LAS compound. nih.gov Other transient intermediates that may be formed during the breakdown of the aromatic ring include compounds like 4-sulfocatechol. ethz.ch

| Intermediate Class | Specific Examples | Role in Degradation Pathway |

|---|---|---|

| Sulfophenyl Carboxylates (SPCs) | Short-chain SPCs (e.g., C5SPC), Long-chain SPCs (e.g., C11SPC, C13SPC) | Products of alkyl chain shortening via ω- and β-oxidation. nih.govnih.gov |

| Aromatic Intermediates | 4-Sulfoacetophenone, 4-Sulfophenol, 4-Sulfocatechol | Products of further SPC degradation and initial ring cleavage. ethz.ch |

Pseudomonas aeruginosa and Other Microbial Consortia in Biotransformation Studies

A variety of microorganisms are capable of degrading LAS. Pseudomonas species are frequently implicated and have been extensively studied for their ability to utilize LAS as a carbon source. scirp.orgrdd.edu.iq Pseudomonas aeruginosa, in particular, has demonstrated a significant capacity for LAS degradation. internationalscholarsjournals.comrdd.edu.iq Studies have shown that P. aeruginosa can achieve high removal percentages of LAS, with optimal degradation occurring at neutral to slightly alkaline pH and moderate temperatures (around 30°C). rdd.edu.iq

Other bacterial genera, including Aeromonas, Acinetobacter, Vibrio, Enterobacter, Klebsiella, and Ochrobactrum, have also been identified as being capable of breaking down LAS. rdd.edu.iqnih.gov The efficiency of degradation is often enhanced by microbial consortia, where different species work synergistically to break down the complex surfactant molecule and its intermediates. hibiscuspublisher.com

| Microorganism | Key Findings from Studies | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Achieved 93.76% LAS removal at 25 mg/L, 30°C, and pH 7. | rdd.edu.iq |

| Pseudomonas nitroreducens | Showed 81.35% degradation of LAS by free cells at 100 ppm. | scirp.org |

| Comamonas testosteroni | Degrades 3-(4-Sulfophenyl)butyrate, an SPC intermediate. | ethz.ch |

| Ochrobactrum anthropi | Utilizes sodium dodecyl benzene (B151609) sulfonate as a sole carbon source, with over 80% degradation at concentrations below 400 mg/L. | nih.gov |

Environmental Fate Modeling and Persistence Assessment

To predict the environmental concentrations and potential risks of chemicals like this compound, various modeling and assessment strategies are employed.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities, including biodegradability, of chemicals based on their molecular structure. europa.eunih.gov For surfactants like LAS, QSAR models can be developed to predict their potential for ready biodegradation, which is a key factor in their environmental persistence. nih.gov These models are valuable for screening new chemicals and for regulatory purposes, such as under the European REACH regulation, as they can reduce the need for extensive experimental testing. europa.eunih.gov QSAR models for biodegradability typically use molecular descriptors that quantify various aspects of the chemical's structure to classify it as readily or not readily biodegradable. nih.gov